molecular formula C7H7BrN2O2 B070948 Methyl 6-amino-3-bromopicolinate CAS No. 178876-83-0

Methyl 6-amino-3-bromopicolinate

カタログ番号: B070948
CAS番号: 178876-83-0
分子量: 231.05 g/mol
InChIキー: YJUKTIBOUBUOJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Medicinal Chemistry

The compound's structural properties make it a candidate for drug development, particularly in the following areas:

  • Antimicrobial Research : Methyl 6-amino-3-bromopicolinate has shown promise as a lead compound in the development of new antimicrobial agents. Its derivatives may enhance antibacterial activity against resistant strains of bacteria .
  • Anticancer Studies : Preliminary studies indicate that this compound may possess anticancer properties, potentially acting on pathways involved in tumor growth and metastasis. Its structural similarity to known anticancer agents warrants further investigation .
  • Neurodegenerative Disease Modulation : Research suggests that compounds like this compound may modulate gamma-secretase activity, which is crucial in Alzheimer's disease treatment strategies. This modulation could help in reducing amyloid-beta deposition in the brain .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis due to its unique functional groups. It can be utilized to synthesize various derivatives that may exhibit enhanced biological activities.

Synthesis Pathways

The synthesis typically involves several steps, including:

  • Bromination of picolinic acid derivatives.
  • Amination reactions to introduce the amino group.
  • Methylation to obtain the final product.

These methods allow for efficient production in laboratory settings, making it accessible for further research .

Interaction studies focusing on this compound reveal its binding affinity with various biological targets, including enzymes and receptors. Preliminary findings suggest:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.
  • Receptor Binding : Its ability to bind to certain receptors indicates potential use in modulating physiological responses relevant to various diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a new antimicrobial agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis, highlighting its potential as an anticancer therapeutic.

作用機序

The mechanism of action of methyl 6-amino-3-bromopicolinate involves its interaction with specific molecular targets. The bromine atom and amino group allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of enzymes by binding to their active sites . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

生物活性

Methyl 6-amino-3-bromopicolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships (SAR).

  • Molecular Formula : C7H7BrN2O2
  • Molecular Weight : 231.05 g/mol
  • CAS Number : 178876-83-0
  • Structural Characteristics : The compound features a bromine atom at the 3-position and an amino group at the 6-position of the pyridine ring, which contributes to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have efficacy against several bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Its structural similarity to other biologically active compounds suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic processes, thereby disrupting normal cellular functions.
  • Receptor Interaction : It could bind to cellular receptors, altering signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that it may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the bromine and amino functional groups in determining the biological activity of this compound. The presence of these groups enhances its reactivity and interaction with biological targets compared to related compounds.

Compound NameMolecular FormulaSimilarity Index
Methyl 6-amino-4-bromopicolinateC7H7BrN2O20.83
Methyl 5-bromo-7-azaindole-6-carboxylateC8H8BrN2O20.85
Methyl 3-bromo-2-pyridinecarboxylateC7H6BrN2O20.92
Methyl 6-amino-5-bromopicolinateC7H7BrN2O20.77

This table illustrates how this compound compares to similar compounds in terms of molecular structure and potential biological activity.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study evaluated the minimum inhibitory concentration (MIC) of this compound against MRSA strains, showing promising results with MIC values comparable to standard antibiotics . This suggests that it could be developed as a novel therapeutic agent for treating resistant bacterial infections.
  • Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, leading to significant reductions in cell viability. Further investigation into the specific pathways affected is ongoing .

特性

IUPAC Name

methyl 6-amino-3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUKTIBOUBUOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443118
Record name METHYL 6-AMINO-3-BROMOPICOLINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178876-83-0
Record name METHYL 6-AMINO-3-BROMOPICOLINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-amino-3-bromopyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-amino-3-bromopicolinic acid (30 g) in ethyl acetate (300 mL) and methanol (300 mL) was added TMS-diazomethane (70 mL, 2M in hexanes) and the reaction mixture was stirred for 3 days. The mixture was concentrated, taken up in ether (500 mL) and washed with aqueous Na2CO3 solution (twice), then washed with brine, dried over sodium sulfate, filtered and concentrated to provide the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of methyl 6-aminopyridine-2-carboxylate (5.98 g, 39.5 mmol) and sodium carbonate (2.64 g, 24.9 mmol) in acetic acid (150 mL) was added bromine (7.89 g, 49.4 mmol), and the mixture was stirred at room temperature for 7 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine. This was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70→80/20) to give the title compound (2.67 g, yield 29%).
Quantity
5.98 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.89 g
Type
reactant
Reaction Step Two
Yield
29%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。